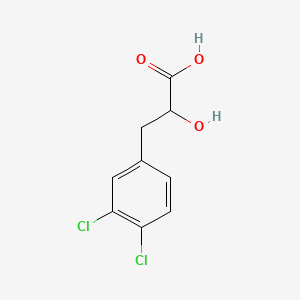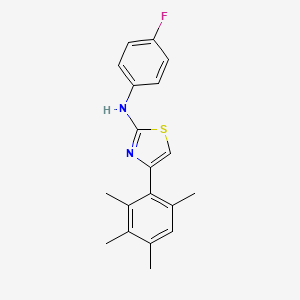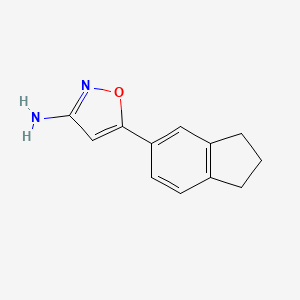
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the indene moiety in this compound adds to its structural complexity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method employs a copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and copper(I) catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
This compound has significant scientific research applications due to its potential biological activities. Isoxazole derivatives, including 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine, have been studied for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the modulation of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be compared with other similar compounds, such as 3,5-disubstituted isoxazoles and other indene-containing isoxazole derivatives . These compounds share similar structural features and may exhibit comparable biological activities. the presence of different substituents on the isoxazole ring or the indene moiety can lead to variations in their biological effects and potency. The uniqueness of this compound lies in its specific combination of the isoxazole and indene structures, which may confer distinct biological properties.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-11(15-14-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) |
InChI-Schlüssel |
DALSXURCDDXJFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


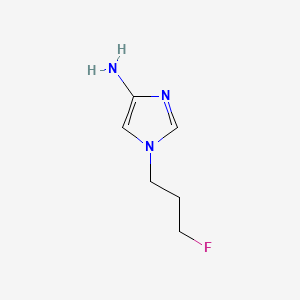

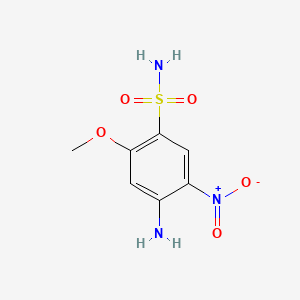
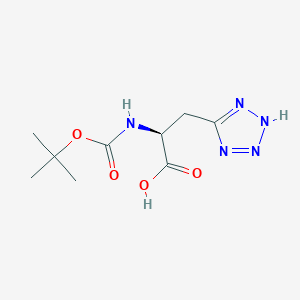
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
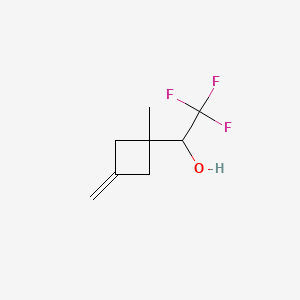
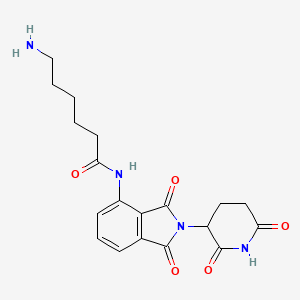
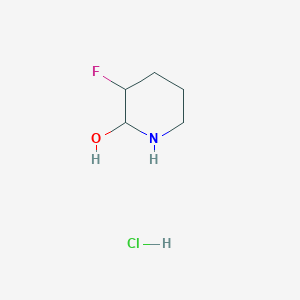
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
